molecular formula C17H16BrN3O3 B4080610 N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4080610
M. Wt: 390.2 g/mol
InChI Key: FBSNFHSSOAIJKX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN belongs to the class of benzamide derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary applications of N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is as a tool for studying the function of the endocannabinoid system. N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to act as a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. This makes N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a selective antagonist of the CB1 receptor. The endocannabinoid system is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood regulation. By blocking the CB1 receptor, N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide can modulate the activity of the endocannabinoid system and affect these physiological processes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its role as a CB1 receptor antagonist, N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have a range of effects on physiological processes. N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of monoacylglycerol lipase (MAGL), which is an enzyme that breaks down 2-arachidonoylglycerol (2-AG), another endocannabinoid. This leads to an increase in the levels of 2-AG in the body, which can also have a range of effects on physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of modulating the endocannabinoid system specifically through the CB1 receptor. However, one limitation of using N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively low potency compared to other CB1 receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several potential future directions for research on N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the development of more potent CB1 receptor antagonists based on the structure of N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. Another area of interest is the use of N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide as a tool for studying the function of the endocannabinoid system in various physiological and pathological processes. Additionally, N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may have potential applications in the development of new therapies for conditions such as pain, anxiety, and obesity that are associated with dysregulation of the endocannabinoid system.

properties

IUPAC Name

N-(3-bromophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c18-13-4-3-5-14(11-13)19-17(22)12-6-7-15(16(10-12)21(23)24)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSNFHSSOAIJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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